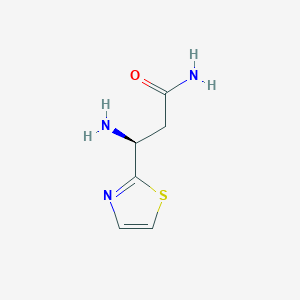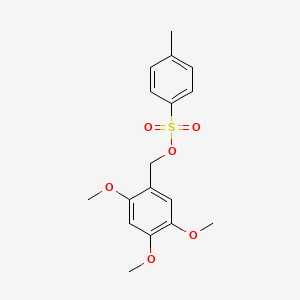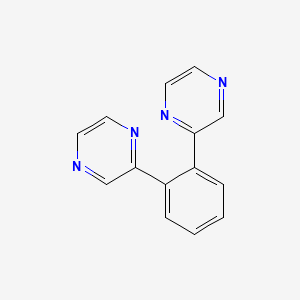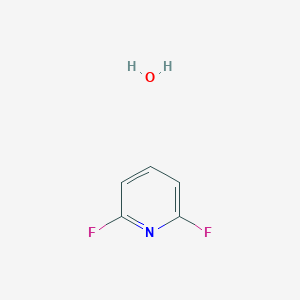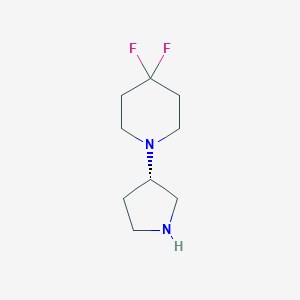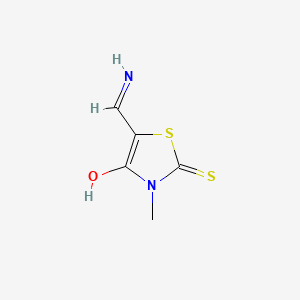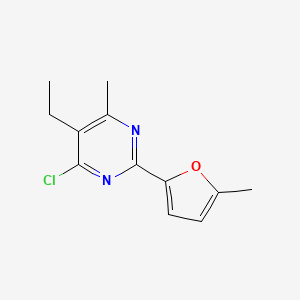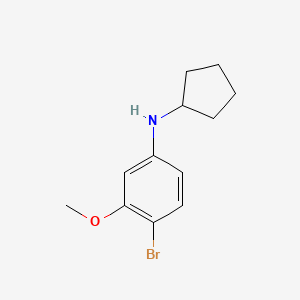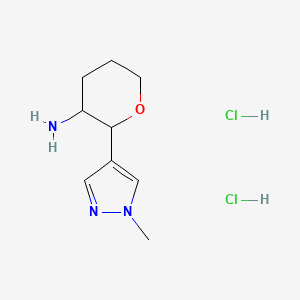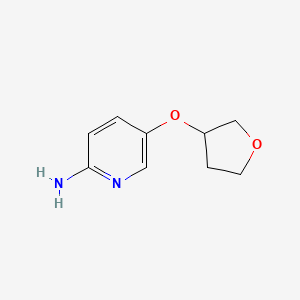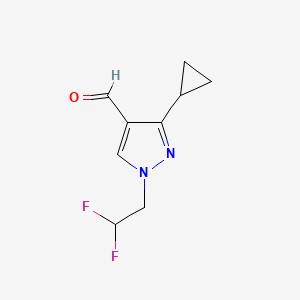
3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C9H10F2N2O. This compound is characterized by the presence of a cyclopropyl group, a difluoroethyl group, and a pyrazole ring with an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Addition of the Difluoroethyl Group: The difluoroethyl group can be added through a nucleophilic substitution reaction using a difluoroethyl halide.
Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclopropyl-1-(2,2-difluoroethyl)-3,7-dimethyl-1,4-diazepane
- 3-Cyclopropyl-1-(2,2-difluoroethyl)-3,6,6-trimethylpiperazine-2,5-dione
Uniqueness
3-Cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of a cyclopropyl group, a difluoroethyl group, and a pyrazole ring with an aldehyde functional group. This combination imparts distinct chemical properties, such as reactivity and stability, making it a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C9H10F2N2O |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
3-cyclopropyl-1-(2,2-difluoroethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H10F2N2O/c10-8(11)4-13-3-7(5-14)9(12-13)6-1-2-6/h3,5-6,8H,1-2,4H2 |
Clé InChI |
CJEKOAUPYCYHTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN(C=C2C=O)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
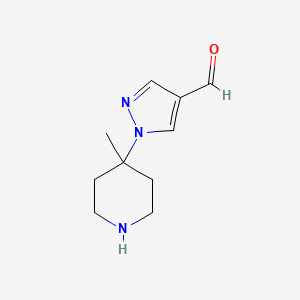
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
